molecular formula C36H55OP B8222419 Ephos

Ephos

Cat. No.: B8222419
M. Wt: 534.8 g/mol
InChI Key: FDAKNRLXSJBEFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ephos can be synthesized through various methods, including the reaction of dicyclohexylphosphine with 3-isopropoxy-2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl chloride under controlled conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphine ligand .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for use in catalytic applications .

Chemical Reactions Analysis

Types of Reactions

Ephos undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases such as sodium hydride, and solvents like tetrahydrofuran. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation .

Major Products Formed

The major products formed from reactions involving this compound include various organophosphorus compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Ephos involves its role as a ligand in catalytic cycles. This compound stabilizes the metal center in catalytic reactions, increasing the turnover number and rate of the process. This stabilization is achieved through the unique electronic and steric properties of the ligand, which modulate the reactivity of the metal center .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ephos include:

Uniqueness of this compound

This compound stands out due to its specific structure, which includes ether groups that provide flexibility and modulate the electron density at the phosphorus atom. This unique combination of properties allows this compound to participate in a variety of catalytic cycles, often outperforming traditional phosphine ligands in terms of efficiency and selectivity .

Properties

IUPAC Name

dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H55OP/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30/h15,20-27,29-30H,9-14,16-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAKNRLXSJBEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)P(C3CCCCC3)C4CCCCC4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H55OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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